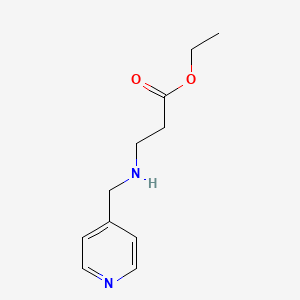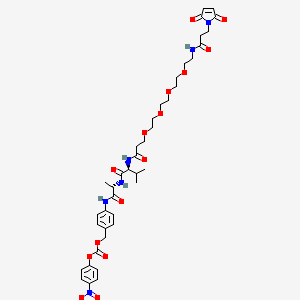
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Cyclohexylidenebis-phenol dimethanesulfonate is a synthetic compound with the molecular formula C20H24O6S2 and a molecular weight of 424.5 g/mol.
Vorbereitungsmethoden
The synthesis of 4,4’-Cyclohexylidenebis-phenol dimethanesulfonate typically involves the reaction of cyclohexanone with phenol in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize efficiency and output .
Analyse Chemischer Reaktionen
4,4’-Cyclohexylidenebis-phenol dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of cyclohexylidenebis-phenol derivatives.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Cyclohexylidenebis-phenol dimethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the production of high-performance plastics and resins, owing to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,4’-Cyclohexylidenebis-phenol dimethanesulfonate involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4,4’-Cyclohexylidenebis-phenol dimethanesulfonate can be compared with other similar compounds such as:
Bisphenol A: Known for its use in plastics, but with different chemical properties and applications.
Bisphenol F: Another bisphenol derivative with distinct industrial uses.
Bisphenol S: Often used as a substitute for Bisphenol A in various applications.
Eigenschaften
IUPAC Name |
[4-[1-(4-methylsulfonyloxyphenyl)cyclohexyl]phenyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6S2/c1-27(21,22)25-18-10-6-16(7-11-18)20(14-4-3-5-15-20)17-8-12-19(13-9-17)26-28(2,23)24/h6-13H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNVQZPFFGDIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,2-Bis[3-(trifluoromethyl)phenyl]ethane](/img/structure/B6292238.png)

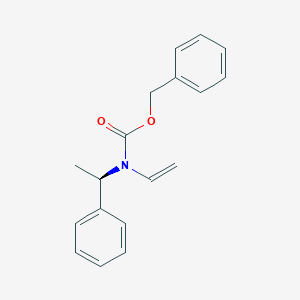
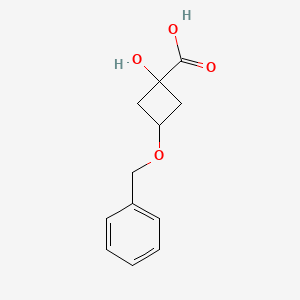
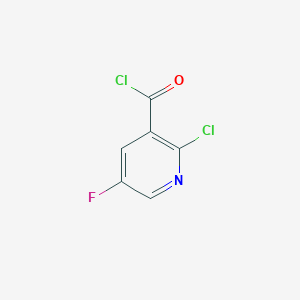
![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)



